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Navigating LY3007113 Clinical Trials: A Technical Support Guide

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Compound of Interest		
Compound Name:	LY3007113	
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For researchers, scientists, and drug development professionals engaged in the study of the p38 MAPK inhibitor, **LY3007113**, this technical support center provides essential information regarding dose-limiting toxicities (DLTs) observed in clinical trials. Understanding these critical safety parameters is paramount for designing and executing successful experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What were the established Dose-Limiting Toxicities (DLTs) for **LY3007113** in the Phase 1 clinical trial?

A1: In the Phase 1 dose-escalation study, Grade ≥ 3 treatment-related adverse events were considered DLTs. Specifically, upper gastrointestinal hemorrhage and increased hepatic enzymes were identified as the DLTs for **LY3007113**.[1][2][3][4] These events occurred at the 40 mg twice-daily (Q12H) dose level.[1][2][3][4]

Q2: What was the Maximum Tolerated Dose (MTD) determined for LY3007113?

A2: The MTD for **LY3007113** was established at 30 mg administered orally twice daily (Q12H). [1][2][3][4]

Q3: My experimental model is showing signs of gastrointestinal distress or liver enzyme elevation after **LY3007113** administration. What should I do?



A3: These observations are consistent with the clinically reported DLTs. We recommend the following troubleshooting steps:

- Dose Reduction: Consider reducing the administered dose to a level below the clinically established MTD of 30 mg Q12H.
- Hepatic Function Monitoring: Implement regular monitoring of liver function markers (e.g., ALT, AST) in your experimental subjects.
- Gastrointestinal Protectants: Co-administration of gastrointestinal protectants could be explored to mitigate hemorrhage risk, though this may introduce confounding variables.
- Histopathological Analysis: Conduct thorough histopathological examination of the liver and gastrointestinal tract to assess for any morphological changes.

Q4: Are there other common, non-dose-limiting adverse events associated with **LY3007113** that I should be aware of in my experiments?

A4: Yes, the most frequently observed treatment-related adverse events (occurring in >10% of patients) were tremor, rash, stomatitis, increased blood creatine phosphokinase, and fatigue.[1] [2][3][4] Monitoring for these less severe toxicities can provide a more complete safety profile in your preclinical models.

Quantitative Data Summary: Dose-Limiting Toxicities and Adverse Events

The following table summarizes the key quantitative data from the Phase 1 clinical trial of **LY3007113**.



Parameter	Value	Reference
Maximum Tolerated Dose (MTD)	30 mg Q12H	[1][2][3][4]
Dose-Limiting Toxicities (DLTs) at 40 mg Q12H	Grade ≥ 3 Upper Gastrointestinal Hemorrhage, Grade ≥ 3 Increased Hepatic Enzyme	[1][2][3][4]
Most Frequent Treatment- Related Adverse Events (>10%)	Tremor, Rash, Stomatitis, Increased Blood Creatine Phosphokinase, Fatigue	[1][2][3][4]

Experimental Protocols

Phase 1 Clinical Trial Methodology for DLT Assessment

The determination of DLTs for **LY3007113** was conducted in a Phase 1, open-label, dose-escalation study with a dose-confirmation phase.

- Part A: Dose Escalation:
 - LY3007113 was administered orally every 12 hours (Q12H) in 28-day cycles.
 - Doses ranged from 20 mg to 200 mg daily.[1][3]
 - Dose escalation was guided by safety assessments during the first cycle.
 - A DLT was defined as a Grade ≥ 3 nonhematological toxicity, prolonged Grade ≥ 3
 nausea/vomiting/diarrhea despite maximal supportive care, Grade 4 hematological toxicity
 lasting more than 5 days, or Grade ≥ 3 thrombocytopenia with bleeding.[3]
 - The MTD was defined as the highest dose level at which fewer than 33% of patients experienced a DLT during the first cycle.[3]
- Part B: Dose Confirmation:

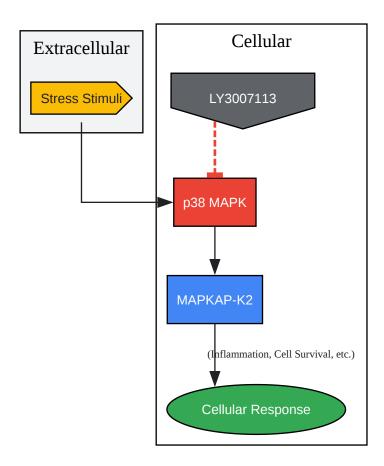


An expansion cohort of patients was treated at the MTD to further evaluate safety,
 pharmacokinetics, and pharmacodynamics.[1][2][3]

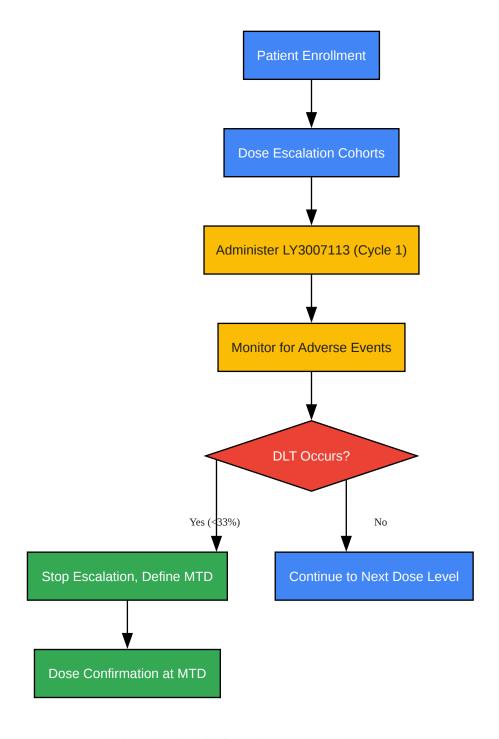
Visualizations

Signaling Pathway of **LY3007113** (p38 MAPK Inhibitor)









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